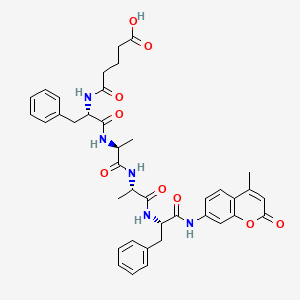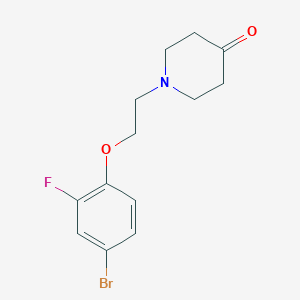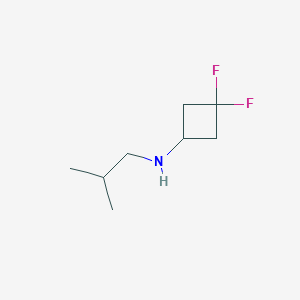
3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine
Übersicht
Beschreibung
3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine (DCB) is an organofluorine compound belonging to the family of cyclobutanes. It is a colorless liquid with a boiling point of 93°C and a melting point of -37°C. DCB is an important intermediate in the synthesis of organic compounds and has been used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
- The geminal difluorocyclobutane core, closely related to "3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine," is highlighted for its value in medicinal chemistry. A notable advancement is the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs) to synthesize 2-arylsubstituted gem-difluorocyclobutanes. This process utilizes commercially available fluorine sources and proceeds via a Wagner-Meerwein rearrangement under mild conditions, yielding products that serve as useful precursors for further transformation into biologically relevant structures (Lin et al., 2021).
Building Blocks for Drug Discovery
- Research emphasizes the importance of amine-substituted cyclobutanes and cyclopropanes as crucial substructures in biologically active compounds. A study presented a diastereo- and enantioselective method for synthesizing various polysubstituted aminocyclobutanes and aminocyclopropanes. This method leverages CuH-catalyzed hydroamination of strained trisubstituted alkenes, highlighting the enhanced reactivity of these compounds and their potential in creating diverse and complex molecular architectures (Feng et al., 2019).
Novel Functionalized Cyclobutanes
- A different approach led to the preparation of novel series of 3-aminocyclobut-2-en-1-ones by the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. These compounds exhibited potent antagonistic activity against VLA-4, showcasing the therapeutic potential of cyclobutane derivatives in addressing biological targets (Brand et al., 2003).
Multigram Synthesis of Building Blocks
- Another significant contribution is the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, demonstrating the feasibility of synthesizing these compounds on a larger scale. This advancement supports their incorporation into a broader range of pharmaceuticals and research chemicals, underlining the adaptability and utility of the cyclobutane core in drug development (Ryabukhin et al., 2018).
Eigenschaften
IUPAC Name |
3,3-difluoro-N-(2-methylpropyl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(2)5-11-7-3-8(9,10)4-7/h6-7,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAGDWIRLUDZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



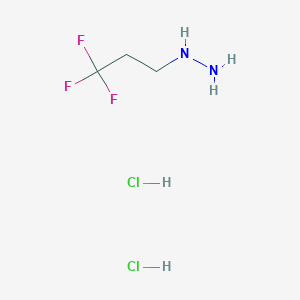


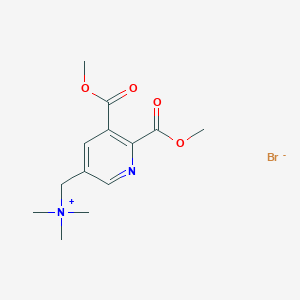



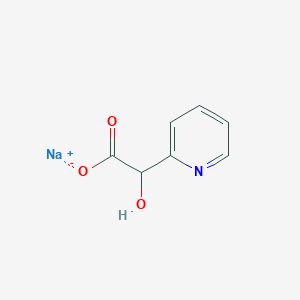

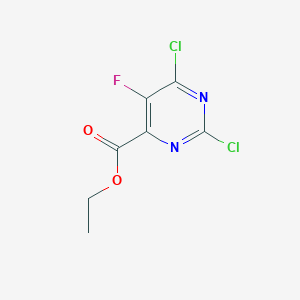
![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-](/img/structure/B1449346.png)
